molecular formula C10H13NO B1312221 6-tert-Butyl-3-formylpyridine CAS No. 391900-69-9

6-tert-Butyl-3-formylpyridine

Cat. No.: B1312221
CAS No.: 391900-69-9
M. Wt: 163.22 g/mol
InChI Key: QOZRGMFRRCQYGU-UHFFFAOYSA-N
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Description

6-tert-Butyl-3-formylpyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of a tert-butyl group at the 6th position and a formyl group at the 3rd position of the pyridine ring. This compound is a yellow crystalline solid with a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol . It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-tert-Butyl-3-formylpyridine involves the reaction of 3-pyridinecarboxaldehyde with tert-butylchloromercury(II). The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-3-formylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under suitable conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 6-tert-Butyl-3-pyridinecarboxylic acid.

    Reduction: 6-tert-Butyl-3-hydroxypyridine.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-3-formylpyridine involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    3-formylpyridine: Lacks the tert-butyl group, making it less sterically hindered.

    6-tert-Butylpyridine: Lacks the formyl group, reducing its reactivity in certain chemical reactions.

    3-tert-Butyl-4-formylpyridine: Has a different substitution pattern, affecting its chemical properties and reactivity.

Uniqueness

6-tert-Butyl-3-formylpyridine is unique due to the presence of both the tert-butyl and formyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-tert-butylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZRGMFRRCQYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459733
Record name 6-tert-Butyl-3-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391900-69-9
Record name 6-tert-Butyl-3-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-butylpyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Pyridinemethanol (2.2 g, 20.2 mmol), pivalic acid (10.3 g, 100.8 mmol) and silver nitrate (0.68, 4.0 mmol) were suspended in 10% aqueous H2SO4 (20 ml). Ammonium persulfate (9.2 g, 40.3 mmol) in H2O (40 ml) was added to the mixture. The mixture was stirred at r.t. for 2.0 h. NH4OH was added until pH=9. The product was extracted with EtOAc. The combined organic extracts were washed with water, dried (MgSO4), filtered and concentrated. Purification was done by flash chromatography (Pet. Ether/EtOAc 70:30) to give the title substance in 43% yield.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Name
Ammonium persulfate
Quantity
9.2 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
4 mmol
Type
catalyst
Reaction Step Six

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